molecular formula C8H9Cl2FN2 B3379452 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride CAS No. 158351-86-1

2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride

Cat. No.: B3379452
CAS No.: 158351-86-1
M. Wt: 223.07 g/mol
InChI Key: MCMHJXIGDFWYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H9Cl2FN2 and a molecular weight of 223.07 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethylamine, followed by the formation of the imidamide and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2.ClH/c9-6-2-1-3-7(10)5(6)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMHJXIGDFWYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=N)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride
Reactant of Route 3
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride
Reactant of Route 4
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride
Reactant of Route 5
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride
Reactant of Route 6
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.